7-methoxy-1-methyl-3,4-dihydro-2H-naphthalen-1-ol
Overview
Description
7-methoxy-1-methyl-3,4-dihydro-2H-naphthalen-1-ol is a chemical compound with the molecular formula C12H16O2 It is a derivative of naphthalene, characterized by the presence of a methoxy group and a methyl group attached to the naphthalene ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-methoxy-1-methyl-3,4-dihydro-2H-naphthalen-1-ol typically involves the following steps:
Starting Material: The synthesis begins with 7-methoxy-3,4-dihydro-2H-naphthalen-1-one.
Reduction: The ketone group in 7-methoxy-3,4-dihydro-2H-naphthalen-1-one is reduced to an alcohol group using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Methylation: The resulting alcohol is then methylated using a methylating agent like methyl iodide (CH3I) in the presence of a base such as potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
Oxidation: 7-methoxy-1-methyl-3,4-dihydro-2H-naphthalen-1-ol can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form more saturated derivatives. Reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are commonly used.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as hydrobromic acid (HBr) can be used to replace the methoxy group with a bromine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4), Hydrogen gas (H2) with palladium catalyst (Pd/C)
Substitution: Hydrobromic acid (HBr), Methyl iodide (CH3I)
Major Products
Oxidation: 7-methoxy-1-methyl-3,4-dihydro-2H-naphthalen-1-one
Reduction: this compound derivatives
Substitution: 7-bromo-1-methyl-3,4-dihydro-2H-naphthalen-1-ol
Scientific Research Applications
7-methoxy-1-methyl-3,4-dihydro-2H-naphthalen-1-ol has various applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its derivatives are being investigated for their pharmacological effects.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of dyes and fragrances.
Mechanism of Action
The mechanism of action of 7-methoxy-1-methyl-3,4-dihydro-2H-naphthalen-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 7-methoxy-3,4-dihydro-2H-naphthalen-1-one
- 7-methoxy-1-tetralone
- 7-methoxy-2-tetralone
Uniqueness
7-methoxy-1-methyl-3,4-dihydro-2H-naphthalen-1-ol is unique due to the presence of both a methoxy group and a methyl group on the naphthalene ring system. This combination of functional groups imparts distinct chemical properties, making it valuable in various synthetic and research applications. Its ability to undergo diverse chemical reactions and its potential biological activities further distinguish it from similar compounds.
Properties
IUPAC Name |
7-methoxy-1-methyl-3,4-dihydro-2H-naphthalen-1-ol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-12(13)7-3-4-9-5-6-10(14-2)8-11(9)12/h5-6,8,13H,3-4,7H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITTWJMJZECFGLY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC2=C1C=C(C=C2)OC)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201218987 | |
Record name | 1,2,3,4-Tetrahydro-7-methoxy-1-methyl-1-naphthalenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201218987 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32820-14-7 | |
Record name | 1,2,3,4-Tetrahydro-7-methoxy-1-methyl-1-naphthalenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=32820-14-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2,3,4-Tetrahydro-7-methoxy-1-methyl-1-naphthalenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201218987 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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